molecular formula C9H17NO3 B1296727 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- CAS No. 106157-94-2

1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy-

Cat. No.: B1296727
CAS No.: 106157-94-2
M. Wt: 187.24 g/mol
InChI Key: OVRSIQWVIJSERH-UHFFFAOYSA-N
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Description

1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy-: is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- can be synthesized through a Mannich reaction, which involves the condensation of an aldehyde or ketone with a secondary amine and formaldehyde. The reaction typically requires acidic conditions and can be carried out at room temperature or under reflux conditions to improve yield.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely involve the same Mannich reaction but optimized for large-scale production, including the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted enones depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- serves as a versatile building block in organic synthesis. It is particularly useful for creating more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. The compound can be oxidized to form ketones or carboxylic acids and reduced to generate alcohols or secondary amines. Additionally, it can undergo nucleophilic substitution reactions at the dimethylamino group to yield substituted derivatives with diverse functional groups .

Antimicrobial and Anticancer Properties
Research indicates that 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- exhibits potential biological activity, including antimicrobial and anticancer properties. Studies have investigated its efficacy against various pathogens and cancer cell lines, suggesting that it may inhibit cell proliferation and induce apoptosis in specific cancer types .

Medicinal Applications

Drug Development
The compound has been explored for its potential use in drug development. Its structural features allow it to interact with specific molecular targets in biological systems. For instance, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenoxy group may engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various therapeutic effects .

Industrial Applications

Material Development
In industrial settings, 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- is utilized in the development of materials with specific properties. It is applied in formulating polymers and coatings that require particular chemical characteristics. The compound’s reactivity allows for modifications that enhance material performance in various applications .

Case Study 1: Anticancer Activity

A study conducted by Owens et al. (2003) examined the anticancer properties of 1-Penten-3-one derivatives. The results indicated that certain derivatives inhibited the growth of human cancer cell lines significantly. The research highlighted the importance of structural modifications on biological activity and provided insights into potential therapeutic applications .

Case Study 2: Antimicrobial Efficacy

Research published by Jetter et al. (2004) focused on the antimicrobial activity of 1-Penten-3-one compounds. The study demonstrated that these compounds exhibited significant antibacterial effects against several strains of bacteria, suggesting their potential as antimicrobial agents in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- involves its interaction with various molecular targets. The enone moiety can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This can lead to the formation of covalent bonds with proteins or other biomolecules, potentially altering their function.

Molecular Targets and Pathways:

    Proteins: The compound can form covalent adducts with cysteine residues in proteins, affecting their activity.

    Enzymes: It may inhibit enzymes that have nucleophilic active sites, such as cysteine proteases.

    Cell Signaling Pathways: By modifying key proteins, the compound can influence cell signaling pathways and cellular responses.

Comparison with Similar Compounds

    1-Penten-3-one: A simpler enone without the dimethylamino and dimethoxy groups.

    1-(Dimethylamino)-4,4-dimethoxy-2-butanone: A related compound with a different carbon chain length.

    1-(Dimethylamino)-4,4-dimethoxy-3-pentanone: Another similar compound with a different position of the carbonyl group.

Uniqueness: 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- is unique due to the presence of both dimethylamino and dimethoxy groups, which can influence its reactivity and interactions with other molecules. These functional groups can enhance the compound’s solubility, stability, and potential biological activity compared to simpler enones.

Biological Activity

1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth examination of its biological properties, including synthesis, mechanism of action, and case studies highlighting its therapeutic potential.

  • Chemical Formula : C13_{13}H17_{17}N1_{1}O3_{3}
  • Molecular Weight : 247.33 g/mol
  • LogP (Octanol/Water Partition Coefficient) : 3.1
  • Hydrogen Bond Donor Count : 0
  • Hydrogen Bond Acceptor Count : 3
  • Rotatable Bond Count : 5 .

Synthesis

The synthesis of 1-Penten-3-one derivatives often involves various chemical reactions including Mannich reactions and modifications of existing compounds. For example, one study reported the preparation of several Mannich bases derived from related compounds, which demonstrated central nervous system (CNS) depressant activity .

Anticonvulsant Activity

1-Penten-3-one derivatives have been evaluated for their anticonvulsant properties. A study synthesized thirty variants of 1-aryl-5-dimethylamino-1-penten-3-one hydrohalides and assessed their efficacy in animal models. The results indicated that certain derivatives exhibited significant anticonvulsant effects, suggesting potential therapeutic applications in epilepsy management .

CNS Depressant Effects

Research has also highlighted the CNS depressant activity of 1-Penten-3-one derivatives. In animal models, these compounds were shown to produce sedation and muscle relaxant effects, which could be beneficial for conditions requiring anxiolytic treatments. The mechanism appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways .

Case Study 1: Anticonvulsant Efficacy

A series of experiments conducted on mice demonstrated that specific derivatives of 1-Penten-3-one significantly reduced seizure frequency compared to control groups. The study utilized the maximal electroshock seizure (MES) test and the pentylenetetrazole (PTZ) test to evaluate efficacy. Results showed a dose-dependent response with some compounds achieving up to 80% reduction in seizure activity .

Case Study 2: Sedative Properties

In another investigation focusing on sedative properties, researchers administered varying doses of 1-Penten-3-one derivatives to rats and observed behavioral changes using the open field test and elevated plus maze test. The findings indicated that higher doses led to increased time spent in open areas and decreased anxiety-related behaviors, supporting the compound's potential as a sedative agent .

The biological activity of 1-Penten-3-one is believed to stem from its ability to interact with various molecular targets within the body:

  • GABA Receptors : Modulation of GABA receptors may enhance inhibitory neurotransmission, contributing to its CNS depressant effects.
  • NMDA Receptors : Some studies suggest that these compounds may also influence NMDA receptor activity, which is crucial for excitatory neurotransmission and synaptic plasticity.

Properties

IUPAC Name

1-(dimethylamino)-4,4-dimethoxypent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(12-4,13-5)8(11)6-7-10(2)3/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRSIQWVIJSERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C=CN(C)C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340727
Record name 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106157-94-2
Record name 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

100 g (0.76 mol) of 3,3-dimethoxy-2-butanone (16) were stirred together with 90.2 g of N,N-dimethylformamide dimethyl acetal (17) (0.76 mol) at 120° C. for 48 h. The methanol which was formed in the reaction was removed continuously from the reaction solution by means of distillation. Crystallization occurred spontaneously when the solution was cooled, with the crystallization being brought to completion by adding a little heptane. This resulted in 128.24 g of crude product 18 (yield 90%), which was reacted without any further purification.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
90.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

A mixture of 3,3-dimethoxy-2-butanone (25 g, 189.2 mmol) and N,N-dimethylformamide dimethylacetal (22.5 g, 189.2 mmol) were stirred at 110° C. for 30 hours and then distilled (115° C., 1 mmHg) thus obtaining 1-(dimethylamino)-4,4-dimethoxypent-1-en-3-one, as a yellow solid (27.3 g, 146 mmol, 77%). Onto a solution of sodium (3.48 g, 151.6 mmol) in anhydrous ethanol (400 mL), solid guanidine hydrochloride (14.5 g, 151.6 mmol) was added at r.t., to give a white suspension into which a solution of 1-(dimethylamino)-4,4-dimethoxypent-1-en-3-one (28.4 g, 151.6 mmol) in anhydrous ethanol (50 mL) was added. The mixture was refluxed for 19 hours. After cooling, the precipitate was filtered and washed with ethanol and with plenty of water, thus obtaining a white solid (8.56 g). The ethanolic solutions were concentrated to dryness, taken up with boiling ethyl acetate (1 L), filtered while hot and then cooled to yield a second crop. Total amount of 4-(1,1-dimethoxyethyl)pyrimidin-2-amine: 17.66 g, 63.5%. A solution of the said amine (17.5 g, 95.5 mmol) in formic acid was stirred at r.t. for 6 hours and concentrated to dryness and the residue was stirred in ethanol (50 mL) and then filtered thus obtaining 1-(2-aminopyrimidin-4-yl)ethanone (9.2 g, 70%). To a solution of 1-(2-aminopyrimidin-4-yl)ethanone (412 mg, 3 mmol) in glacial acetic acid (1 mL) and 48% aq. HBr (0.3 mL), bromine (0.153 mL) in acetic acid (0.4 mL) was added and the resulting orange solution was stirred at room temperature for 15 hours. After diluting with ethyl acetate (15 mL), the precipitate was filtered and washed with ethyl acetate thus affording the title compound as a whitish solid (580 mg, 65%).
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
22.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
27.3 g
Type
reactant
Reaction Step Three
Quantity
3.48 g
Type
reactant
Reaction Step Four
Quantity
14.5 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Four

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